

## **Preclinical studies of Mitiperstat (AZD4831)**

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Preclinical Studies of Mitiperstat (AZD4831)

#### Introduction

Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2] Developed by AstraZeneca, Mitiperstat is being explored as a therapeutic agent for conditions where MPO-driven pathology is a key factor, such as heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF), non-alcoholic fatty liver disease, and chronic obstructive pulmonary disease.[1][3] Myeloperoxidase is secreted by activated neutrophils and generates potent reactive oxygen species, contributing to microvascular endothelial dysfunction, fibrosis, and tissue damage.[3][4] By inhibiting MPO, Mitiperstat aims to mitigate these pathological processes.[3][4] This guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and key findings for Mitiperstat.

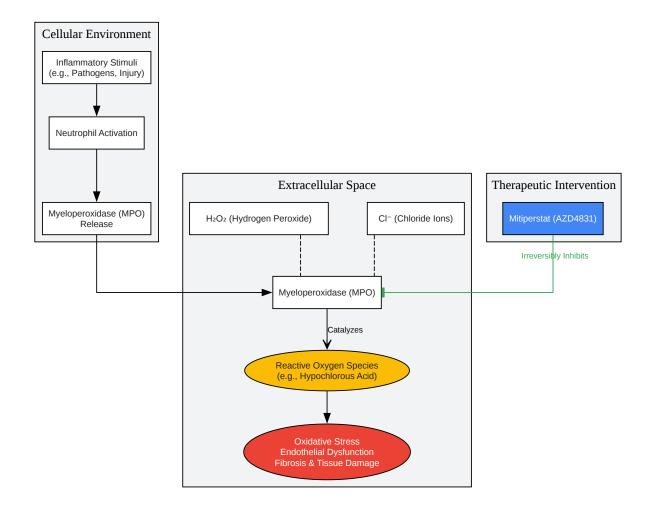
#### **Mechanism of Action**

**Mitiperstat** is a mechanism-based, irreversible inhibitor of myeloperoxidase.[5] Its primary mechanism involves covalently binding to the MPO enzyme, rendering it inactive.[6] This inhibition prevents MPO from catalyzing the formation of hypochlorous acid and other damaging free radicals.[4] The consequence of this targeted inhibition is a reduction in systemic inflammation, oxidative stress, and an improvement in microvascular function, as demonstrated in various preclinical models.[3][7][8]

#### **Signaling Pathway and Point of Intervention**



The following diagram illustrates the inflammatory cascade involving myeloperoxidase and the specific point of intervention for **Mitiperstat**.



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Caption: **Mitiperstat** inhibits MPO, blocking the production of damaging reactive oxygen species.

### **Quantitative Preclinical Data**

The preclinical development of **Mitiperstat** involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Table 1: In Vitro Potency, Selectivity, and Covalent

**Binding** 

Parameter	Enzyme/Syste m	Species	Value	Reference
IC50	Myeloperoxidase (MPO)	Human	1.5 nM	[1][5]
IC50	Thyroid Peroxidase (TPO)	Human	0.69 μΜ	[1]
Selectivity	MPO vs. TPO	Human	>450-fold	[5]
IC50	CYP3A4	Human	6 μM (weak inhibition)	[1]
Covalent Binding	Hepatocytes	Human	56 pmol/mg protein	[6]

**Table 2: In Vivo Efficacy in Murine Model** 

Model	Species	Dosing	Effect	Reference
Zymosan- Induced Peritonitis	Mouse	0.01-10 μmol/kg (single oral dose)	Dose-dependent inhibition of MPO activity in peritoneal lavage fluid.	[1][5]



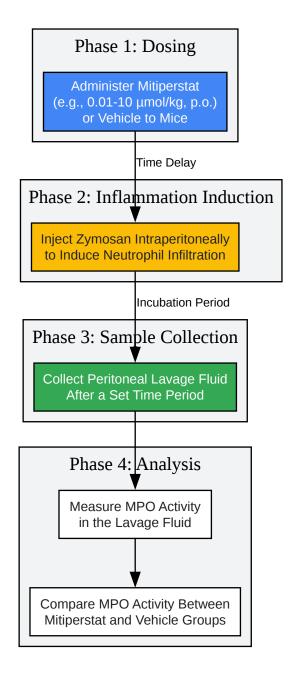
# Experimental Protocols In Vitro Enzyme Inhibition Assay (General Protocol)

To determine the half-maximal inhibitory concentration (IC<sub>50</sub>), a tight binding assay was utilized for human myeloperoxidase. The assay measures the enzymatic activity of MPO in the presence of varying concentrations of **Mitiperstat**. The protocol involves incubating purified human MPO with its substrates (e.g., hydrogen peroxide and a chromogenic substrate) and the inhibitor. The reaction progress is monitored spectrophotometrically. For irreversible inhibitors like **Mitiperstat**, the protocol includes a wash-out step to confirm the irreversible nature of the binding, where enzyme activity does not recover after the removal of the unbound inhibitor.[6]

#### **Zymosan-Induced Neutrophilic Peritonitis in Mice**

This model is used to assess the in vivo activity of MPO inhibitors.





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Caption: Workflow for the zymosan-induced peritonitis model to test **Mitiperstat**'s in vivo efficacy.

 Animal Dosing: Mice are administered a single oral dose of Mitiperstat (ranging from 0.01 to 10 μmol/kg) or a vehicle control.[1]



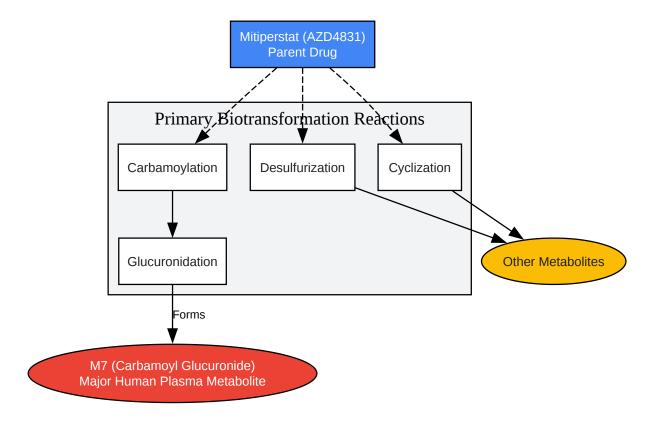
- Inflammation Induction: After a predetermined time to allow for drug absorption, zymosan (a
  yeast cell wall component) is injected intraperitoneally to induce an acute inflammatory
  response characterized by massive neutrophil infiltration.
- Sample Collection: Several hours after zymosan injection, the peritoneal cavity is washed with saline (lavage) to collect the inflammatory fluid containing neutrophils and secreted MPO.[1]
- Analysis: The collected peritoneal lavage fluid is then analyzed to measure MPO activity, typically using a colorimetric assay. The results are compared between the Mitiperstattreated groups and the vehicle control group to determine the dose-dependent inhibitory effect of the drug.[1]

#### **Pharmacokinetics and Biotransformation**

Preclinical studies in rats and dogs, along with human mass balance data, have elucidated the metabolic fate of **Mitiperstat**.[9] The biotransformation is complex, involving several key reactions.

- Primary Metabolic Pathways: The main biotransformation reactions observed include carbamoylation followed by glucuronidation, desulfurization of the thiourea group, and cyclization.[9][10]
- Major Metabolites: In human plasma, the most abundant metabolite is a carbamoyl
  glucuronide of Mitiperstat, designated as M7. This metabolite accounted for 75-80% of the
  total drug-related material exposure in human subjects.[9]
- Species Differences: While the carbamoyl glucuronide was the primary metabolite in human plasma, its prominence is influenced by species-specific differences in plasma protein binding. Importantly, all major human plasma metabolites were also identified in the animal species used for toxicological assessments, ensuring adequate safety coverage.[9][10]





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Caption: Key metabolic pathways of **Mitiperstat** (AZD4831).

#### Conclusion

The preclinical data for **Mitiperstat** (AZD4831) establish it as a potent and highly selective irreversible inhibitor of myeloperoxidase.[1][5] In vitro studies confirmed its high potency against MPO with significant selectivity over the related thyroid peroxidase enzyme.[5] In vivo animal models, such as zymosan-induced peritonitis, demonstrated its ability to effectively inhibit MPO activity in a dose-dependent manner following oral administration.[1][5] The metabolic profile has been well-characterized in preclinical species and humans, with major human metabolites being covered in toxicology studies.[9] These robust preclinical findings supported the progression of **Mitiperstat** into clinical trials for inflammatory conditions, most notably heart failure with preserved ejection fraction.[4][5]

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- To cite this document: BenchChem. [Preclinical studies of Mitiperstat (AZD4831)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830898#preclinical-studies-of-mitiperstat-azd4831]

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